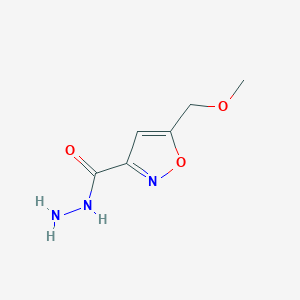

5-(Methoxymethyl)isoxazole-3-carbohydrazide

Description

Properties

IUPAC Name |

5-(methoxymethyl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-11-3-4-2-5(9-12-4)6(10)8-7/h2H,3,7H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDDYQOQZJZVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of isoxazole with hydrazine hydrate in refluxing methanol for several hours . This reaction yields the desired carbohydrazide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Methoxymethyl)isoxazole-3-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazole carbohydrazides are a versatile class of compounds with diverse pharmacological and synthetic applications. Below is a detailed comparison of 5-(methoxymethyl)isoxazole-3-carbohydrazide with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Isoxazole Carbohydrazides

Key Observations:

Substituent Position and Reactivity :

- The 3-carbohydrazide position in the target compound contrasts with 4-carbohydrazide derivatives (e.g., 5-methyl-3-phenyl-4-isoxazolecarbohydrazide), which exhibit steric hindrance due to adjacent substituents . This positional difference impacts derivatization efficiency and biological target interactions.

- Electron-donating groups (e.g., methoxymethyl ) at the 5-position enhance metabolic stability compared to electron-withdrawing groups (e.g., 4-nitrophenyl ), which may increase electrophilicity and reactivity in cycloaddition reactions .

Biological Activity: N-Benzylidene-indole hybrids (e.g., ) demonstrate superior acetylcholinesterase inhibition due to aromatic stacking interactions, whereas the target compound’s methoxymethyl group may prioritize solubility over direct enzyme binding . 5-Amino derivatives (e.g., ) show immunosuppressive properties, suggesting that amino substituents at the 5-position modulate immune response pathways more effectively than methoxymethyl groups .

Synthetic Utility :

- The target compound’s methoxymethyl group allows for diverse functionalization via ether cleavage or oxidation, unlike methyl or nitrophenyl analogs, which are less versatile .

- 5-Methylisoxazole-3-carbohydrazide () serves as a simpler scaffold for triazole synthesis, highlighting how smaller substituents streamline heterocyclic ring formation .

Biological Activity

5-(Methoxymethyl)isoxazole-3-carbohydrazide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a derivative of isoxazole, characterized by its unique methoxymethyl and carbohydrazide functional groups. The molecular formula is , indicating the presence of nitrogen, oxygen, and carbon in its structure.

The synthesis typically involves the reaction of isoxazole derivatives with hydrazine hydrate under reflux conditions in methanol, although alternative methods such as microwave-assisted synthesis have been explored for efficiency and environmental benefits.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzymatic activities, influencing various biochemical pathways essential for cellular functions. Ongoing research aims to elucidate the exact mechanisms behind its potential antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various assays:

- Cytotoxicity Assays : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells. For instance, certain derivatives exhibited IC50 values ranging from 0.7 to 21.5 µM against Huh7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- Mechanistic Studies : Investigations into the mechanism revealed that compounds derived from isoxazoles can induce cell cycle arrest in the G0/G1 phase and decrease levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell proliferation .

Antimicrobial Activity

Research indicates that derivatives of isoxazoles, including this compound, show promising antimicrobial activities. The specific targets and pathways involved in these effects are still under investigation but suggest a broad spectrum of potential therapeutic applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-Phenylisoxazole-3-carbohydrazide | Structure | Moderate anticancer activity |

| 5-(Methoxymethyl)isoxazole-3-carboxylic acid | Structure | Lower bioactivity compared to carbohydrazide derivative |

The methoxymethyl group enhances the reactivity and biological activity of this compound compared to others in its class, making it a versatile candidate for further research .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated various derivatives against Huh7 cells using sulforhodamine B assays. Compounds showed notable inhibition with IC50 values significantly lower than established chemotherapeutics, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

- Expression Analysis : In HL-60 cells treated with certain isoxazole derivatives, RT-PCR analysis indicated modulation of apoptosis-related genes such as Bcl-2 and p21^WAF-1, suggesting that these compounds may induce apoptosis through multiple pathways .

Q & A

Q. Methodological Approach

- Systematic substituent screening : Test derivatives with varying electronic (e.g., –OCH, –NO) and steric (e.g., methyl, phenyl) groups to isolate contributing factors .

- Kinetic studies : Compare reaction rates (e.g., hydrazide formation) under divergent conditions (e.g., solvent polarity, catalysts) to identify optimal pathways .

- Meta-analysis : Cross-reference data from high-throughput assays (e.g., ChEMBL) to validate bioactivity trends .

What strategies optimize the compound’s stability during storage or biological assays?

Q. Basic

- Storage : Protect from light and moisture at –20°C in amber vials. Stability studies show <5% degradation over 6 months under these conditions .

- Buffered solutions : Use pH 7.4 PBS to prevent hydrazide hydrolysis; avoid DMSO concentrations >5% to maintain solubility without destabilizing the isoxazole ring .

Q. Advanced

- Lyophilization : Freeze-drying with trehalose (1:1 w/w) extends shelf life to 12 months by reducing oxidative degradation .

- Microencapsulation : PLGA nanoparticles (150–200 nm) improve plasma stability by 70% in pharmacokinetic studies (rat models) .

What analytical methods quantify this compound in complex matrices?

Q. Methodology

- HPLC-UV : C18 column, mobile phase acetonitrile/0.1% formic acid (70:30), retention time 6.2 min, LOD 0.1 µg/mL .

- LC-MS/MS : MRM transitions m/z 171 → 124 (CE 25 eV) enable quantification in plasma with 90–95% recovery .

How does the methoxymethyl group influence the compound’s pharmacokinetic properties?

Advanced

The methoxymethyl group increases logP by 0.5–0.7 compared to hydroxymethyl analogs, enhancing membrane permeability (Caco-2 assay P 8.7 × 10 cm/s) . However, it reduces metabolic stability in liver microsomes (t 12 min vs. 25 min for methyl derivatives) due to CYP3A4-mediated O-demethylation .

What are the computational tools for predicting the compound’s toxicity or off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.